molecular formula C7H6F4N2 B1393533 (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine CAS No. 1093059-58-5

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine

Cat. No.: B1393533
CAS No.: 1093059-58-5
M. Wt: 194.13 g/mol
InChI Key: NHTBGXJERDIJGP-UHFFFAOYSA-N
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Description

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is an organic compound characterized by the presence of both fluorine and trifluoromethyl groups attached to a phenyl ring, along with a hydrazine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 2-fluoro-5-(trifluoromethyl)nitrobenzene with hydrazine hydrate. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to an amino group, which then reacts with hydrazine to form the desired hydrazine derivative.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. Solvent recovery and recycling are often employed to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azo compounds.

    Reduction: It can be reduced to form amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing other functional groups on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield azo compounds, while reduction typically produces amines.

Scientific Research Applications

Chemistry

In chemistry, (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to modify biomolecules, potentially leading to the development of new drugs or diagnostic tools. Its ability to form stable derivatives with various biological targets makes it useful in bioconjugation studies.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which (2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine exerts its effects depends on its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluorine and trifluoromethyl groups can enhance the compound’s stability and bioavailability, making it more effective in its intended applications.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-4-(trifluoromethyl)phenyl)hydrazine
  • (2-Fluoro-3-(trifluoromethyl)phenyl)hydrazine
  • (2-Fluoro-6-(trifluoromethyl)phenyl)hydrazine

Uniqueness

(2-Fluoro-5-(trifluoromethyl)phenyl)hydrazine is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the phenyl ring. This arrangement can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers.

Properties

IUPAC Name

[2-fluoro-5-(trifluoromethyl)phenyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F4N2/c8-5-2-1-4(7(9,10)11)3-6(5)13-12/h1-3,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHTBGXJERDIJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00679972
Record name [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093059-58-5
Record name [2-Fluoro-5-(trifluoromethyl)phenyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00679972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2-fluoro-5-(trifluoromethyl)phenyl]hydrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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